1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

概要

説明

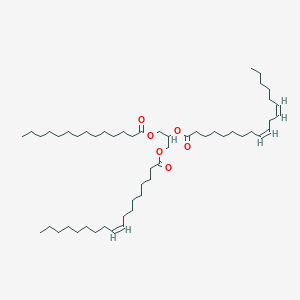

1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールは、それぞれsn-1、sn-2、sn-3位置にミリスチン酸、リノール酸、オレイン酸を含むトリアシルグリセロールです . この化合物は、成熟したヒトの母乳、乳児用調製粉の脂肪、バター脂肪に多く含まれています . 脂質生化学における役割で知られており、さまざまな生物学的および産業的用途に大きな影響を与えます。

準備方法

合成経路と反応条件: 1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールは、ミリスチン酸、リノール酸、オレイン酸とグリセロールとのエステル化反応によって合成することができます . この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を使用して、エステル化プロセスを促進します。反応条件には、酸化を防ぐために不活性雰囲気下で、混合物を約150〜200°Cに加熱することがよく含まれます。

工業生産方法: 産業現場では、1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールの製造には、高純度の脂肪酸とグリセロールが使用されます。このプロセスは、収率と純度を高くするために、温度、圧力、反応時間の正確な制御を伴って、大型反応器で行われます。 生成物はその後、蒸留またはクロマトグラフィーなどの技術を使用して精製され、未反応の出発物質や副生成物を除去します .

化学反応の分析

反応の種類: 1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、リノール酸とオレイン酸の不飽和結合で起こり、ヒドロペルオキシドやその他の酸化生成物が生成されます。

加水分解: 水とリパーゼなどの酵素の存在下で、化合物のエステル結合を加水分解して、遊離脂肪酸とグリセロールを放出することができます。

転エステル化: この反応は、トリアシルグリセロールとアルコール間のエステル基の交換を伴い、通常は塩基または酵素によって触媒されます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸素、オゾン、過酸化水素などがあります。この反応は通常、室温またはわずかに高温で行われます。

加水分解: 酵素加水分解は、生理的pHと温度(37°C)でリパーゼを使用して行われます。

転エステル化: メタノールナトリウムなどの触媒またはリパーゼが使用され、反応は40〜60°Cの温度で行われます。

主要な製品:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

加水分解: 遊離脂肪酸(ミリスチン酸、リノール酸、オレイン酸)とグリセロール。

転エステル化: 新しいエステルとグリセロール。

科学的研究の応用

1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol containing myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively . It has been found in mature human milk, infant formula fats, and butterfat .

Properties

Research Applications

This compound is primarily used in research settings and has not been fully validated for medical applications . Research applications include:

- Lipid Metabolism Studies: It serves as a model substance in the study of lipid metabolism due to its combination of palmitic acid, oleic acid, and linoleic acid . The varying saturation levels of these fatty acids (saturated, monounsaturated, and polyunsaturated) give the molecule unique physical properties, influencing its melting point, solubility, and interactions with other lipid structures .

- Physicochemical Properties of Fats: It is used to study how the physical and chemical properties of triacylglycerols affect lipid behavior in mixed systems. This is particularly relevant in food science, where fat composition is critical to the texture and stability of products .

- Lipid Digestion and Absorption: The compound is utilized in studies on lipid digestion and absorption, offering insights into how different fatty acid compositions are metabolized by living organisms .

- Biophysical Research: It can simulate natural fat structures in membranes or lipid droplets, helping to explain mechanisms of lipid storage and mobilization without the implications of drug or therapeutic interventions .

作用機序

1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールの作用機序は、リパーゼによる代謝により、遊離脂肪酸とグリセロールが放出されることを伴います。 これらの脂肪酸は、エネルギー産生、膜合成、シグナル伝達など、さまざまな生化学的経路に関与することができます . この化合物の効果は、脂質代謝に関与する酵素や受容体との相互作用によって媒介されます。

類似化合物:

- 1-ミリストイル-2-オレオイル-3-パルミトイル-rac-グリセロール

- 1,3-ジリノレオイル-2-ステアロイルグリセロール

- 1,2-ジミリストイル-sn-グリセロール

比較: 1-ミリストイル-2-リノレオイル-3-オレオイル-rac-グリセロールは、ミリスチン酸、リノール酸、オレイン酸の特定の組み合わせが独特です。この組み合わせは、融点、溶解度、反応性などの異なる物理化学的特性を与えます。 他のトリアシルグリセロールと比較して、飽和脂肪酸と不飽和脂肪酸のバランスのとれた組成があり、栄養と産業のさまざまな用途に適しています .

類似化合物との比較

- 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol

- 1,3-Dilinoleoyl-2-Stearoyl Glycerol

- 1,2-Dimyristoyl-sn-glycerol

Comparison: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of myristic acid, linoleic acid, and oleic acid. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity. Compared to other triacylglycerols, it has a balanced composition of saturated and unsaturated fatty acids, making it suitable for various applications in nutrition and industry .

生物活性

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLG) is a triacylglycerol compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its immunomodulatory properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of three fatty acids: myristic acid (C14:0), linoleic acid (C18:2), and oleic acid (C18:1). The molecular formula is with a molecular weight of approximately 356.55 g/mol. This unique combination of fatty acids contributes to its diverse biological activities.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of MLG, particularly in the context of inflammatory responses and immune system regulation.

- Study on Immune Modulation : A randomized double-blind placebo-controlled trial involving healthy adults demonstrated that supplementation with MLG significantly reduced the production of pro-inflammatory cytokines IL-4 and IL-6, while not affecting IL-2 and IFN-γ levels. This suggests that MLG may help in managing excessive immune responses associated with autoimmune conditions .

Table 1: Effects of MLG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | MLG Group | Statistical Significance |

|---|---|---|---|

| IL-4 | Higher | Lower | p < 0.001 |

| IL-6 | Higher | Lower | p < 0.001 |

| IL-2 | Unchanged | Unchanged | n.s. |

| IFN-γ | Unchanged | Unchanged | n.s. |

Therapeutic Applications

MLG has shown promise as a therapeutic agent, particularly in skin conditions such as atopic dermatitis (AD).

- Atopic Dermatitis Study : In a mouse model of AD, MLG administration resulted in significant improvements in skin lesions induced by 2,4-dinitrochlorobenzene (DNCB). MLG-treated mice exhibited reduced infiltration of eosinophils and monocytes into skin lesions and normalized levels of IgE, IL-4, and IL-13 compared to untreated controls .

Table 2: Efficacy of MLG in AD Treatment

| Treatment Group | EASI Score Reduction | Eosinophil Count (per µL) | IgE Levels (µg/mL) |

|---|---|---|---|

| Control | - | High | High |

| DNCB Only | - | Moderate | Moderate |

| MLG (125 mg/kg) | Significant | Low | Normalized |

| MLG (250 mg/kg) | Significant | Low | Normalized |

The biological activity of MLG can be attributed to its influence on various cellular pathways:

- Cytokine Regulation : By modulating cytokine production, MLG can help balance immune responses.

- Cellular Infiltration : Reducing the infiltration of inflammatory cells such as eosinophils into tissues may alleviate symptoms associated with chronic inflammatory diseases.

- Hematopoietic Stem Cell Stimulation : Similar compounds have been shown to stimulate hematopoiesis, suggesting potential applications in enhancing blood cell production .

Case Studies

Several case studies have documented the use of MLG in clinical settings:

- Case Study 1 : A patient with severe atopic dermatitis showed marked improvement after a regimen including MLG, with significant reductions in pruritus and skin inflammation.

- Case Study 2 : In patients with autoimmune disorders, MLG supplementation led to decreased flare-ups and improved quality of life metrics.

特性

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。